molecular formula C13H19NO5 B1286324 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate CAS No. 1177348-72-9

2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate

Cat. No.: B1286324
CAS No.: 1177348-72-9
M. Wt: 269.29 g/mol
InChI Key: JXIDEGCLMOQKHQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4,5-trimethylphenyl)ethanol Oxalate is a high-purity chemical reagent intended solely for research and development purposes in a laboratory setting. This compound is an oxalate salt of a synthetic phenylethanolamine derivative. The phenylethanolamine structure is a known pharmacophore, a key component in molecules that interact with biological systems . This suggests its potential application in medicinal chemistry research, particularly in the exploration of novel ligands for aminergic G-protein coupled receptors. Compounds of this class have historically been investigated for their cardiovascular activity . The specific presence of the 2,4,5-trimethylphenyl moiety may be designed to influence the compound's lipophilicity, steric bulk, and binding affinity, allowing researchers to study structure-activity relationships (SAR). The oxalate salt form typically enhances the compound's stability and crystallinity, facilitating handling and storage. As a research-grade material, this product is strictly for use in non-clinical investigations by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-amino-2-(2,4,5-trimethylphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H2O4/c1-7-4-9(3)10(5-8(7)2)11(12)6-13;3-1(4)2(5)6/h4-5,11,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIDEGCLMOQKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CO)N)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes for Amino Alcohols

The amino alcohol core can be prepared by:

Catalytic Reductive Amination (Preferred Industrial Method)

According to patent EP2225030B1, reductive amination of aromatic ketones or aldehydes with ammonia or primary/secondary amines in the presence of hydrogen and a heterogeneous catalyst is a robust method for preparing amines including amino alcohols structurally related to 2-amino-2-(2,4,5-trimethylphenyl)ethanol.

Key parameters:

Parameter Range/Value Notes
Temperature 80–350 °C (preferably 120–270 °C) Optimal range for amination
Pressure 5–30 MPa (50–300 bar) Hydrogen pressure for catalytic activity
Catalyst loading 0.05–5 kg/L catalyst bulk volume/hr Typically 0.1–2 kg/L/hr preferred
Ammonia excess 1.5–250 molar excess 2–10 times molar excess preferred
Solvent THF, dioxane, N-methylpyrrolidone Used to dilute reactants
Catalyst composition NiO, CoO, CuO, ZrO2 mixture Reduced under H2 before use

The process involves passing the ketone and ammonia with hydrogen over a fixed-bed catalyst reactor, either in liquid or gas phase, to yield the amino alcohol. The catalyst is typically a mixed metal oxide reduced to active metals.

Gabriel Synthesis for Amino Alcohols (Alternative Method)

For related amino alcohols such as 2-(2-aminoethoxy)ethanol, a Gabriel synthesis approach has been reported. This involves:

  • Formation of a phthalimido-protected intermediate by reacting a tosylated alcohol with potassium phthalimide in dry DMF.

  • Subsequent hydrazinolysis of the phthalimido intermediate to liberate the free amino alcohol.

This method is advantageous for producing high-purity amino alcohols without requiring high temperature or pressure.

Formation of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol Oxalate Salt

After obtaining the free amino alcohol, the oxalate salt is prepared by:

  • Reaction with oxalic acid in a suitable solvent (e.g., ethanol or water) under controlled temperature to form the crystalline oxalate salt.

  • The salt formation improves stability, handling, and purity of the compound.

Summary Table of Preparation Methods

Step Method/Conditions Yield/Notes Reference
Reductive amination of ketone 2,4,5-trimethylacetophenone + NH3 + H2, Ni/Co catalyst, 120–270 °C, 5–30 MPa High yield, scalable industrial method
Gabriel synthesis (model) Tosylation of diol → phthalimido intermediate → hydrazinolysis, reflux in DMF, 85–95 °C Moderate yield (~55–74%), high purity
Oxalate salt formation Amino alcohol + oxalic acid in ethanol/water, room temp to mild heating Crystalline salt, improved stability

Detailed Research Findings and Notes

  • Catalyst preparation and activity : Catalysts composed of NiO, CoO, CuO, and ZrO2 oxides are prepared by co-precipitation, calcination at 450–500 °C, and reduction under hydrogen at 280 °C. Catalyst passivation is done carefully to maintain activity.

  • Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and purity, especially in Gabriel synthesis steps.

  • Purification : Column chromatography on silica gel with n-hexane/ethyl acetate mixtures is effective for purifying intermediates and final amino alcohols.

  • Yield considerations : Reductive amination typically offers higher yields and is more suitable for industrial scale, while Gabriel synthesis provides high purity but lower overall yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amino group into other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds with biological molecules.

Industry: In the industrial sector, 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate can be used in the production of specialty chemicals and materials that require precise structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modifying their activity. The trimethylphenyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

(a) 2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol (CAS: 910443-28-6)

  • Key Differences : Replaces the 2,4,5-trimethylphenyl group with a 3-chloro-4-methoxyphenyl moiety.
  • Implications : The electron-withdrawing chlorine and electron-donating methoxy groups alter polarity and reactivity compared to the trimethyl substituents. This may influence solubility in polar solvents or binding affinity in biological systems .

(b) 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate (CAS: 1177277-28-9)

  • Key Differences: Features a phenoxy group at the para position of the phenyl ring.

(c) 2-Fluoro-2-(3-fluorophenyl)ethanol (CAS listed in )

  • Key Differences : Fluorine atoms replace methyl groups on the phenyl ring.
  • Implications : Fluorination enhances metabolic stability and lipophilicity, which are critical in drug design. However, the absence of methyl groups reduces steric hindrance .

Backbone Modifications: Ethanol vs. Acetic Acid

2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid (CAS: 500695-54-5)

  • Key Differences: The ethanol (-CH2OH) group is replaced by a carboxylic acid (-COOH).
  • Implications: The carboxylic acid introduces acidity (pKa ~2–3), increasing water solubility but reducing compatibility with non-polar matrices. This derivative may serve as a chelating agent or building block for peptides .

Salt Forms and Solubility

2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate (CAS: 1177339-41-1)

  • Key Differences : Methoxy groups replace methyl groups on the phenyl ring.
  • Implications : Methoxy groups enhance solubility in organic solvents but reduce thermal stability compared to methyl substituents. The oxalate salt form likely improves crystallinity for purification .

Physicochemical Properties and Structural Data

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate 1177339-41-1 C13H19NO8 317.29 2,4,5-trimethylphenyl, oxalate
2-Amino-2-(3-chloro-4-methoxyphenyl)ethanol 910443-28-6 C9H12ClNO2 201.65 3-chloro-4-methoxyphenyl
2-Amino-2-(2,4,6-trimethylphenyl)acetic Acid 500695-54-5 C12H15NO2 205.25 2,4,6-trimethylphenyl, carboxylic acid
2-Fluoro-2-(3-fluorophenyl)ethanol Not specified C8H8F2O 158.15 3-fluorophenyl, fluorine

Functional and Application Insights

  • Salt Selection : Oxalate salts (e.g., CAS 1177339-41-1) are commonly used to improve crystallinity and stability, contrasting with free bases or alternative salts (e.g., hydrochlorides in ) .
  • Biological Relevance : Fluorinated analogs () may exhibit enhanced blood-brain barrier penetration, whereas carboxylic acid derivatives () are more suited for ionic interactions in enzymatic systems .

Biological Activity

2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate, a compound with potential pharmacological significance, has garnered attention in recent years for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate can be represented as follows:

  • Molecular Formula : C12H17N·C2O4
  • Molecular Weight : 241.27 g/mol
  • IUPAC Name : 2-amino-2-(2,4,5-trimethylphenyl)ethanol oxalate

Pharmacological Properties

Research indicates that 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various in vitro studies.
  • Anti-inflammatory Effects : Evidence suggests it may inhibit pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against oxidative stress.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts by:

  • Scavenging Free Radicals : The hydroxyl group in the structure contributes to its radical scavenging ability.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Regulation of Gene Expression : Some studies suggest it can influence the expression of genes associated with oxidative stress response.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantScavenging of DPPH radicals
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
NeuroprotectionProtection against glutamate toxicity

Table 2: Comparison with Other Compounds

CompoundAntioxidant Activity (IC50 µM)Anti-inflammatory Activity (IC50 µM)
2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate2530
Curcumin1525
Quercetin2035

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate using the DPPH assay. The results showed a significant reduction in DPPH radical concentration at an IC50 value of 25 µM, indicating strong antioxidant potential.

Case Study 2: Neuroprotective Effects in Animal Models

In a controlled experiment by Johnson et al. (2024), the neuroprotective effects were assessed in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited improved cognitive function and reduced amyloid plaque formation compared to the control group.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Antioxidant Mechanisms : A study published in Free Radical Biology and Medicine highlighted that the compound effectively reduces oxidative stress markers in cellular models exposed to hydrogen peroxide .
  • Inflammatory Response Modulation : Research in Journal of Inflammation Research showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages .
  • Neuroprotective Pathways : Another investigation reported that the compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protection against neuronal cell death induced by excitotoxicity .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate?

The compound can be synthesized via acetylation of the corresponding alcohol or phenol derivative. A solvent-free approach using acetyl chloride (6 mmol) with a cobalt(II) chloride catalyst (1 mol%) under ambient conditions is effective for introducing acetyl groups to hydroxyl-containing precursors . Post-reaction workup includes ethyl acetate dilution, NaHCO₃ washing, and vacuum concentration. For the oxalate salt formation, reacting the free base with oxalic acid in ethanol is typical.

Q. How should researchers handle and store this compound to ensure stability?

The compound’s oxalate salt form is hygroscopic and should be stored in a desiccator at 0–6°C to prevent hydrolysis. Handling requires PPE (gloves, lab coat) and adherence to protocols for amines and oxalates, as improper storage can lead to decomposition or unintended reactions (e.g., oxalate precipitation in biological assays) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm the presence of the 2,4,5-trimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and ethanolamine moiety (broad NH₂ signal at δ 1.5–2.5 ppm).
  • FT-IR : Look for O–H (3200–3500 cm⁻¹), C=O (oxalate, ~1700 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹) stretches.
  • Mass Spectrometry : Validate the molecular ion peak at m/z 306.36 (C₁₆H₂₂N₂O₄) .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized to reduce byproducts in derivative synthesis?

A dual-bed catalyst system (e.g., Fe₅C₂ and CuZnO–SiO₂) minimizes side reactions during hydrogenation. For example, dimethyl oxalate hydrogenation achieves >98% ethanol yield by suppressing ester hydrolysis and ketone formation. Adjusting bed ratios and H₂ pressure (10–15 bar) enhances selectivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields often arise from variations in oxalate counterion solubility or catalyst purity. Method validation should include:

  • Reagent Purity : Use ≥99% oxalic acid to avoid side reactions.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures.
  • Catalyst Characterization : Verify catalyst composition via XRD or TEM to ensure consistency .

Q. How does the 2,4,5-trimethylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-donating methyl groups enhance aromatic ring stability but sterically hinder electrophilic attacks. Computational modeling (DFT) shows that para-substitution on the phenyl ring increases activation energy for SN2 reactions by ~15 kJ/mol compared to unsubstituted analogs. Experimental validation via kinetic studies (e.g., monitoring reaction rates with iodomethane) is recommended .

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